6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(4-butylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-2-3-14-26(24,25)23-12-10-22(11-13-23)17-8-7-16(20-21-17)19-15-6-4-5-9-18-15/h4-9H,2-3,10-14H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVVMPDQPHOYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure with multiple heterocyclic rings and functional groups, making it a candidate for various biological activities.
Chemical Structure and Properties
The molecular formula of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is , with a molecular weight of approximately 304.39 g/mol. Its structure includes:
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.
- Piperazine group : A saturated six-membered ring containing two nitrogen atoms, substituted with a butylsulfonyl group.
The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors involved in various signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Biological Activity
Research indicates that compounds similar to 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of piperazine and pyridazine can inhibit cancer cell proliferation. For instance, compounds that incorporate similar structural features have demonstrated effectiveness against various cancer cell lines .
- Antibacterial and Antifungal Properties : The presence of the piperazine moiety in the structure has been associated with antibacterial and antifungal activities. Research on related compounds has highlighted their potential in treating infections caused by resistant bacterial strains .
- Neurological Effects : Some studies suggest that piperazine derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. Below are key findings:
Synthesis and Optimization
The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves several key steps, which can be optimized for yield and purity using various reaction conditions such as temperature, solvent choice, and reaction time. The synthetic routes typically include:
- Formation of the Pyridazine Core : Utilizing cyclization reactions.
- Introduction of the Piperazine Group : Through nucleophilic substitution reactions.
- Sulfonation : To attach the butylsulfonyl group.
Scientific Research Applications
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound featuring multiple heterocyclic rings and functional groups. It belongs to the pyridazine class of heterocyclic compounds and has potential therapeutic applications, especially in pharmacology. The molecular formula of this compound is , with a molecular weight of approximately 304.39 g/mol.
Potential Applications
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has potential applications in various scientific fields. Its mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Modifications to its structure can significantly affect its properties.
Scientific Research Applications
This compound is of interest in medicinal chemistry due to its potential therapeutic applications. It is a candidate for further research in drug development. It can undergo various chemical reactions that are essential for modifying the compound's properties or synthesizing analogs with enhanced biological activity.
Related Compounds
Other related compounds include:
- Venetoclax (ABT-199) Venetoclax is a potent, selective B-cell lymphoma-2 (Bcl-2) inhibitor used for treating various hematologic.
- 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine This compound has a molecular weight of 364.5 and the molecular formula .
Tryptophan-Kynurenine Metabolism
The tryptophan (Trp)-kynurenine (KYN) metabolic pathway demonstrates abnormal metabolism in a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors . Kynurenic acid (KYNA) stands out due to its potent antioxidant properties and non-competitive antagonism of NMDA receptors .
RIPK2 Kinase Inhibitors
Some molecules containing piperazine and pyridazine rings have been found to be RIPK2 kinase inhibitors .
Comparison with Similar Compounds
Key Observations :
- Amine Substituents : Pyridin-2-yl (target) offers hydrogen-bonding capability, while N,N-diethyl () or benzyl groups () may enhance metabolic stability.
Physicochemical Properties Comparison
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core, followed by sulfonylation of the piperazine moiety. Key steps include optimizing coupling reactions (e.g., Buchwald-Hartwig amination for pyridinyl attachment) and sulfonyl group introduction. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields, as seen in analogous compounds where cesium carbonate and copper catalysts improved coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural integrity, particularly for verifying piperazine sulfonylation and pyridinyl substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretching at ~1350 cm⁻¹) .
Q. How can common impurities in the synthesis be identified and quantified?
- Methodological Answer : Reverse-phase HPLC with UV detection is recommended for impurity profiling. For example, impurities in structurally similar piperazine derivatives were resolved using C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Mass spectrometry-coupled LC (LC-MS) aids in structural elucidation of byproducts .
Advanced Research Questions
Q. How can computational methods enhance the optimization of reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and catalyst design. Information science tools, such as machine learning, analyze experimental datasets to identify optimal reaction parameters (e.g., temperature, stoichiometry), reducing trial-and-error approaches. This integrated strategy has accelerated reaction development in comparable systems .
Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Systematic meta-analysis of dose-response curves and target engagement studies (e.g., SPR binding assays) can clarify mechanisms. For example, fluorophenyl-pyridazin-3-amine analogs showed divergent activities due to differential interactions with kinase vs. GPCR targets, necessitating orthogonal validation methods .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the butylsulfonyl chain, enhance aqueous solubility. Prodrug approaches (e.g., esterification of amine groups) improve membrane permeability. Pharmacokinetic modeling using logP and pKa values predicts absorption, as demonstrated in related sulfonamide derivatives .
Q. What is the role of the butylsulfonyl group in target interaction and selectivity?
- Methodological Answer : The butylsulfonyl moiety contributes to hydrophobic interactions with protein binding pockets, as seen in crystallographic studies of analogous compounds. Molecular dynamics simulations reveal that sulfonyl oxygen atoms form hydrogen bonds with conserved residues in kinase targets, while alkyl chain length modulates selectivity over off-target enzymes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., ATP concentration in kinase assays). Investigate batch-to-batch compound purity via LC-MS and adjust for solvent effects (e.g., DMSO concentration). For example, discrepancies in imidazo-pyridazine activities were resolved by controlling redox conditions in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
